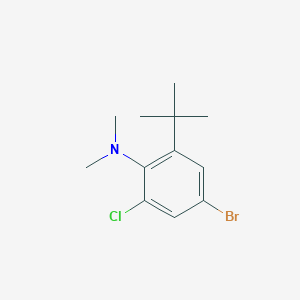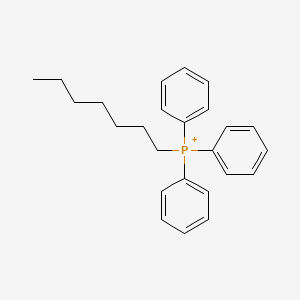
Heptyl(triphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl(triphenyl)phosphanium is a chemical compound with the molecular formula C25H30PBr. It is a white crystalline powder that is often used in organic synthesis and various chemical reactions. The compound is known for its ability to form stable phosphonium salts, which are useful intermediates in many chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptyl(triphenyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with heptyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The product is then purified through recrystallization from solvents like acetonitrile .
Industrial Production Methods
In industrial settings, the production of heptyltriphenylphosphonium bromide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
Heptyl(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Heptyl(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of mitochondrial function due to its ability to target mitochondria.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of heptyltriphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium cation facilitates the transport of the compound across mitochondrial membranes, where it can exert its effects. This targeting ability is due to the lipophilic nature of the phosphonium cation, which allows it to penetrate lipid bilayers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
- Hexyltriphenylphosphonium bromide
Uniqueness
Heptyl(triphenyl)phosphanium bromide is unique due to its longer alkyl chain, which enhances its lipophilicity and mitochondrial targeting ability compared to shorter-chain analogs. This makes it particularly useful in applications requiring efficient mitochondrial delivery .
Propriétés
Formule moléculaire |
C25H30P+ |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
heptyl(triphenyl)phosphanium |
InChI |
InChI=1S/C25H30P/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25/h6-14,16-21H,2-5,15,22H2,1H3/q+1 |
Clé InChI |
AQTRUJNPSCVCHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


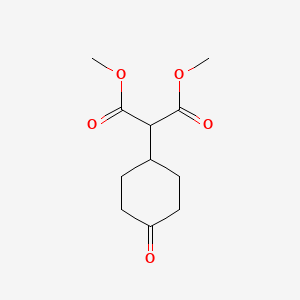
![6-(o-Fluorophenyl)-1,2,4-triazolo-[4,3-b]pyridazine](/img/structure/B8444810.png)

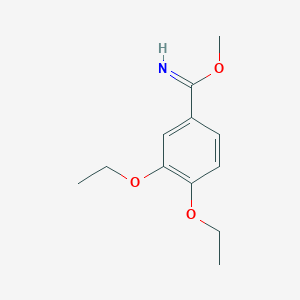
![6-{[(1,1,1-Trifluoropropan-2-yl)oxy]methyl}pyridine-3-carboxylic acid](/img/structure/B8444827.png)
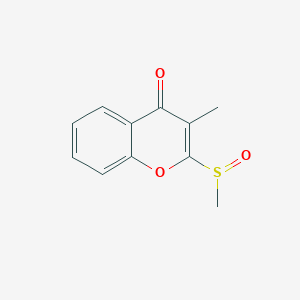
![2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B8444833.png)

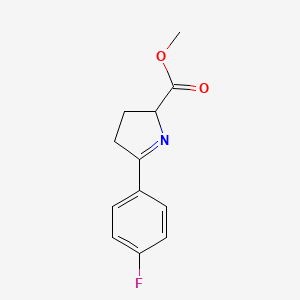
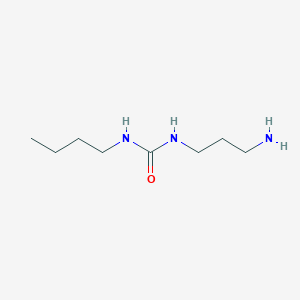
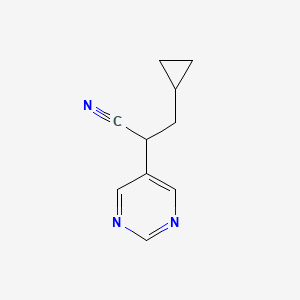

![4-Chloro-6-[(2R)-2-ethyl-1-pyrrolidinyl]-N-methyl-2-pyrimidinamine](/img/structure/B8444890.png)
